

Application Notes and Protocols for FLDP-8 in Animal Models

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Compound of Interest

Compound Name: FLDP-8
Cat. No.: B12398864

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Disclaimer: The following document describes protocols and data for a hypothetical small molecule, "FLDP-8." As of the date of this document, "FLDP-8" is not a known entity in published scientific literature. The information provided is for illustrative purposes, demonstrating the application of a novel therapeutic in preclinical animal models based on established scientific methodologies.

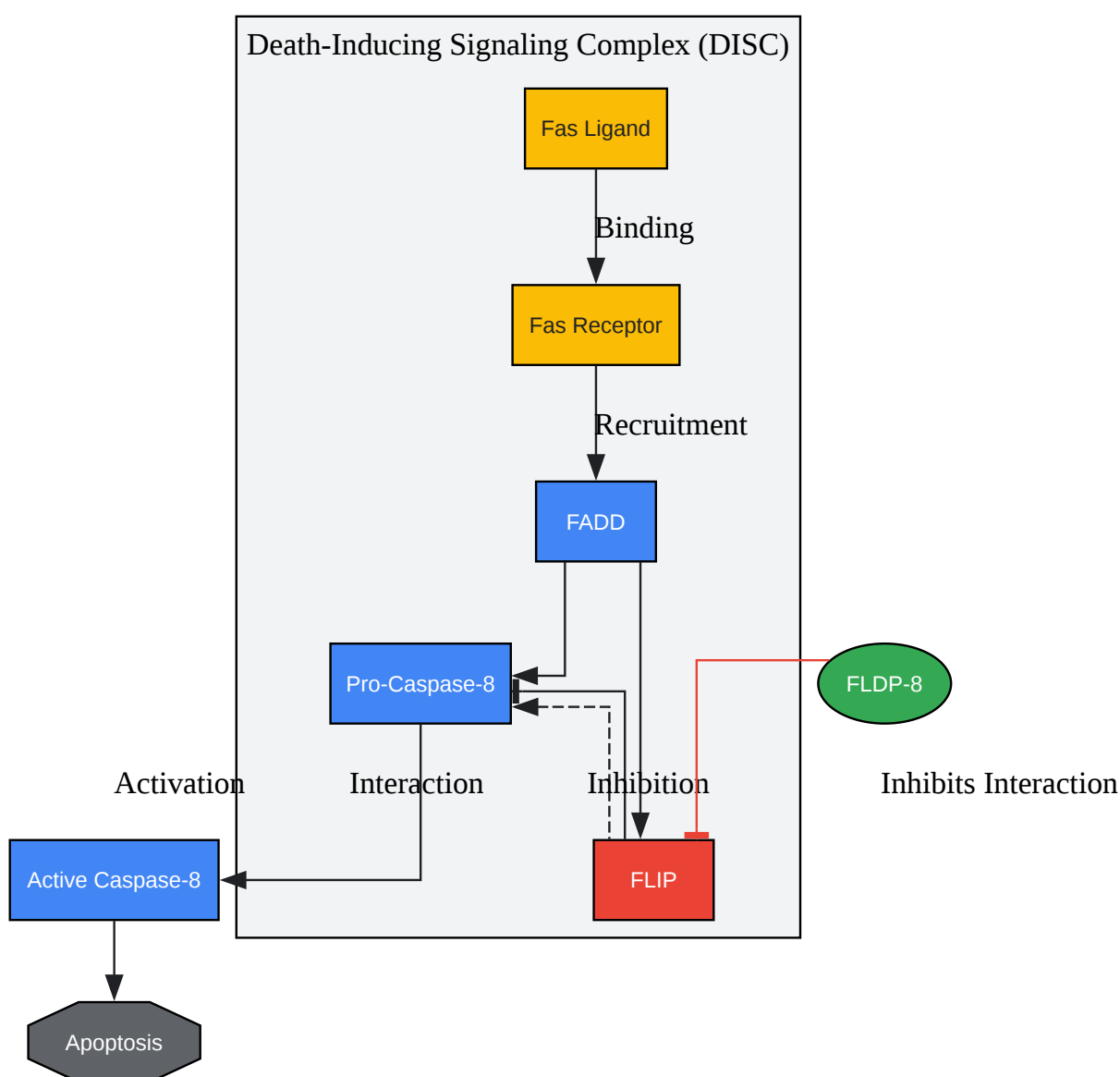
Introduction

FLDP-8 is a novel, synthetic small molecule designed as a potent and selective inhibitor of the FLICE-like inhibitory protein (FLIP). By disrupting the interaction between FLIP and pro-caspase-8 at the Death-Inducing Signaling Complex (DISC), **FLDP-8** facilitates the activation of caspase-8, thereby promoting extrinsic apoptosis.[1][2] This mechanism holds therapeutic potential in diseases characterized by apoptosis evasion, such as certain cancers and fibrotic conditions.

These application notes provide detailed protocols for the preclinical evaluation of **FLDP-8** in a murine xenograft model of human colorectal cancer, including pharmacokinetic (PK), maximum tolerated dose (MTD), and efficacy studies.

Mechanism of Action: Signaling Pathway

FLDP-8 targets the protein-protein interaction between FLIP and pro-caspase-8. In many cancer cells, FLIP is overexpressed, preventing the activation of caspase-8 and subsequent apoptosis. **FLDP-8** binds to a specific pocket on FLIP, inducing a conformational change that releases pro-caspase-8, allowing for its homodimerization, auto-cleavage, and activation. This initiates the caspase cascade, leading to programmed cell death.



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Caption: **FLDP-8** inhibits the FLIP/Pro-Caspase-8 interaction, promoting apoptosis.

Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic properties of **FLDP-8** in mice following a single administration.

Protocol:

- Animals: Male CD-1 mice, 8-10 weeks old.
- Groups:
 - Group 1: Intravenous (IV) administration (2 mg/kg).
 - Group 2: Oral gavage (PO) administration (10 mg/kg).
- Formulation: **FLDP-8** is dissolved in a vehicle of 10% DMSO, 40% PEG300, 50% Saline.
- Procedure:
 - Administer **FLDP-8** to each group.
 - Collect blood samples (approx. 50 μ L) via tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - Process blood to plasma and store at -80°C.
- Analysis: Analyze plasma concentrations of **FLDP-8** using LC-MS/MS.
- Data Presentation:

Parameter	IV Administration (2 mg/kg)	Oral Administration (10 mg/kg)
Cmax (ng/mL)	1520	850
Tmax (h)	0.083	1.0
AUC (0-t) (ngh/mL)	3450	4100
AUC (0-inf) (ngh/mL)	3510	4250
Half-life (t1/2) (h)	3.5	4.2
Clearance (mL/min/kg)	9.5	-
Volume of Dist. (L/kg)	2.8	-
Bioavailability (%)	-	24.0%

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of **FLDP-8** that can be administered without causing unacceptable toxicity.

Protocol:

- Animals: Female BALB/c mice, 8-10 weeks old.
- Dosing Regimen: Daily oral gavage for 14 consecutive days.
- Dose Escalation:
 - Cohort 1: 25 mg/kg/day
 - Cohort 2: 50 mg/kg/day
 - Cohort 3: 100 mg/kg/day
 - Cohort 4: 200 mg/kg/day
- Procedure:

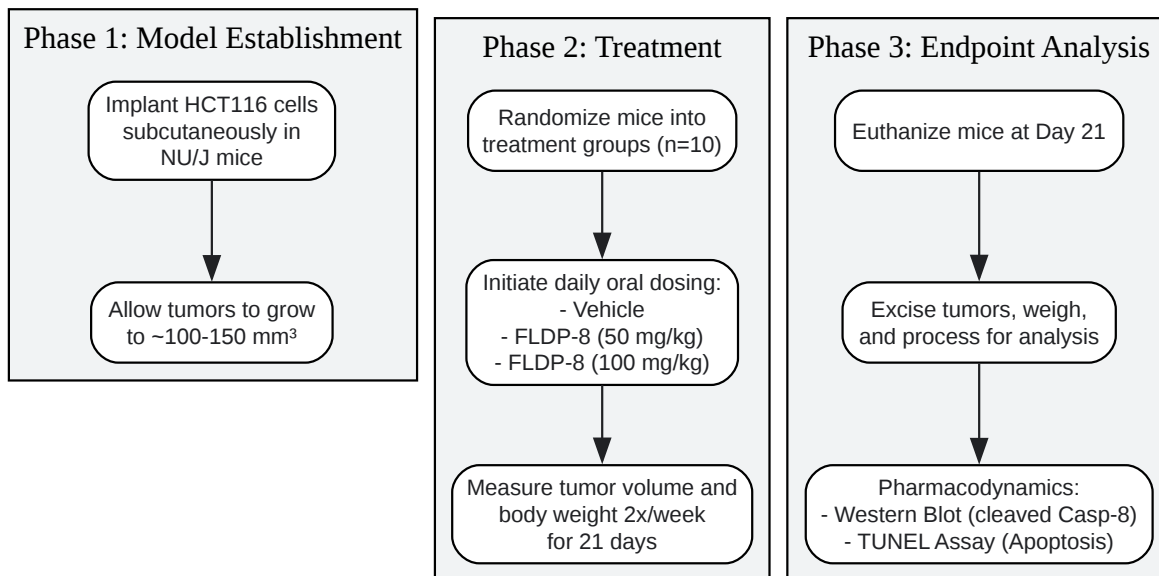
- Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
- Record body weight twice weekly.
- At day 14, perform terminal bleed for complete blood count (CBC) and serum chemistry analysis.
- Endpoint: The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no significant clinical signs of toxicity are present.
- Data Presentation:

Dose (mg/kg/day)	Mean Body Weight Change (%)	Mortality	Clinical Signs of Toxicity
Vehicle Control	+5.2%	0/5	None observed
25	+3.8%	0/5	None observed
50	+1.5%	0/5	None observed
100	-8.5%	0/5	Mild lethargy (Days 10-14)
200	-18.2%	2/5	Severe lethargy, hunched posture

Conclusion: The MTD for FLDP-8 via oral gavage is determined to be 100 mg/kg/day.

In Vivo Efficacy Study: Colorectal Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **FLDP-8** in a human HCT116 colorectal cancer xenograft model.



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References

- 1. The long form of FLIP is an activator of caspase-8 at the Fas death-inducing signaling complex. | BioGRID [thebiogrid.org]
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